molecular formula C21H26N4OS2 B4127569 4-(13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine

4-(13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine

Cat. No.: B4127569
M. Wt: 414.6 g/mol
InChI Key: LLLVSPRXWANBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(butylthio)-5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butylthio)-5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-c]isoquinoline core, followed by the introduction of the pyrimido ring and subsequent functionalization with butylthio and morpholinyl groups. Common reagents used in these steps include thiols, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

8-(butylthio)-5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

The medicinal applications of this compound could include its use as a therapeutic agent for various diseases. Its ability to interact with biological targets suggests potential in treating conditions like cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(butylthio)-5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-c]isoquinoline Derivatives: Compounds with similar core structures but different functional groups.

    Pyrimido[4’,5’4,5]thieno Derivatives: Compounds with variations in the pyrimido and thieno rings.

Uniqueness

The uniqueness of 8-(butylthio)-5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4OS2/c1-2-3-12-27-21-18-17(22-13-23-21)16-14-6-4-5-7-15(14)19(24-20(16)28-18)25-8-10-26-11-9-25/h13H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLVSPRXWANBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine
Reactant of Route 2
4-(13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine
Reactant of Route 3
4-(13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine
Reactant of Route 4
4-(13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine
Reactant of Route 5
4-(13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine
Reactant of Route 6
4-(13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine

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